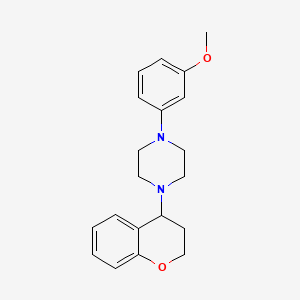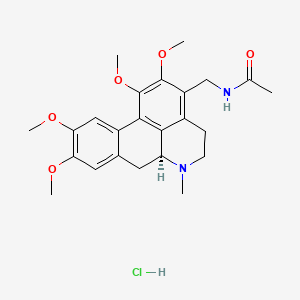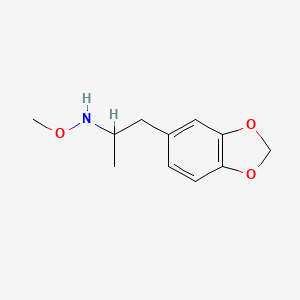
Mdmeo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Methylenedioxy-N-methoxyamphetamine, commonly known as Mdmeo, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-methoxy analogue of 3,4-methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects. It is typically found as white crystals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Mdmeo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:
Chemistry: As a model compound for studying the reactivity of substituted amphetamines.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Exploring its potential therapeutic effects, although data is limited.
Industry: Limited industrial applications due to legal restrictions.
Mécanisme D'action
The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Mdmeo is the N-methoxy analogue of MDA.
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Another substituted amphetamine with similar structural features.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): A well-known substituted amphetamine with entactogenic effects.
Uniqueness
This compound is unique due to its N-methoxy substitution, which differentiates it from other similar compounds. This substitution may influence its pharmacological properties and effects .
Propriétés
Numéro CAS |
74698-48-9 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3 |
Clé InChI |
MTIKJUJMCMDSGM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


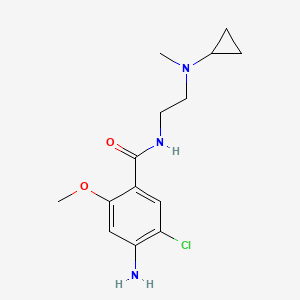
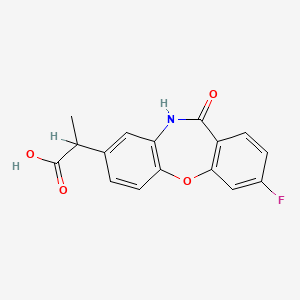
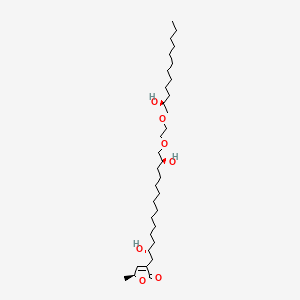
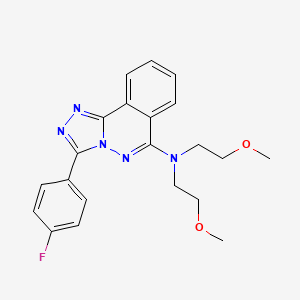

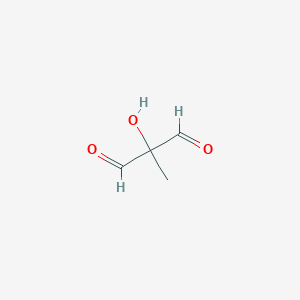
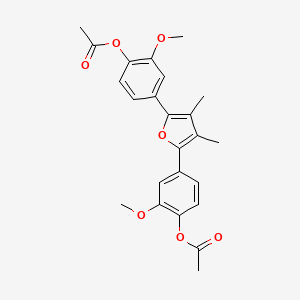
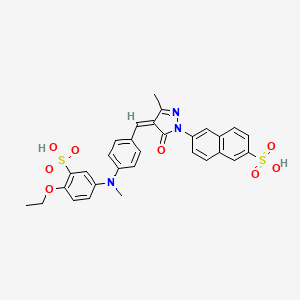


![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)

